4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a useful research compound. Its molecular formula is C14H12ClNOS2 and its molecular weight is 309.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Profile of Benzothiazepine Derivatives
Benzothiazepine derivatives are recognized for their significant biological activities, which have made them a focus in medicinal chemistry for lead discovery. These compounds exhibit a wide range of pharmacological effects, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their structure-activity relationship (SAR) studies have been crucial for developing new compounds with enhanced efficacy and safety profiles. The review by Dighe et al. (2015) provides a comprehensive overview of the synthetic methods for preparing these derivatives and their chemical transformations, highlighting the importance of benzothiazepines in drug research (Dighe et al., 2015).
Synthetic Developments and Applications
Significant efforts have been devoted to developing synthetic methodologies for creating benzothiazepine and related derivatives. For instance, the review by Khasimbi et al. (2021) discusses the synthesis and pharmacological profile of 1,5-benzothiazepine, showcasing its diverse biological activities. These activities include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. The review underscores the role of 1,5-benzothiazepines in drug research, driven by the invention of a wide range of synthetic methods for their preparation (Khasimbi et al., 2021).
Neurobiological Properties
The neurobiological properties of tianeptine, a compound with structural similarities to tricyclic antidepressants, have been studied for its effects on central plasticity, offering insights into the treatment of depressive disorders. Tianeptine's neurobiological studies reveal its dynamic interplay between numerous neurotransmitter systems and its critical role in the structural and functional plasticity within brain regions that facilitate emotional learning. These findings suggest that compounds like tianeptine might be useful in treating neurobiological features of depressive disorders, highlighting the broader applicability of benzothiazepine derivatives in neurology and psychiatry (McEwen & Olié, 2005).
Mechanism of Action
Target of Action
The compound 4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one has effects at multiple receptors. It antagonizes dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, and cognition.
Mode of Action
4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one interacts with its targets by binding to these receptors and antagonizing their action . This means that it prevents the normal signaling of these receptors, thereby altering the neurotransmission processes in the brain.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, by antagonizing dopamine and serotonin receptors, it can affect the dopaminergic and serotonergic pathways, which are involved in mood regulation and reward processing . The exact downstream effects of these interactions can vary depending on the specific receptor and the cellular context.
Result of Action
The molecular and cellular effects of 4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one’s action are complex and depend on the specific receptors it interacts with and the cellular context. Generally, by antagonizing various receptors, it can alter neurotransmission and potentially influence neuronal activity and communication .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS2/c15-12-4-2-1-3-10(12)9-16-6-8-19-14-11(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJVVWHCKCZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.